2-[(2,5-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one
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Description
2-[(2,5-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one, commonly known as DMHF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMHF has been synthesized by several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Scientific Research Applications
Synthesis and Chemical Reactions
The chemical compound 2-[(2,5-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one represents a unique structure within the realm of synthetic organic chemistry, offering potential as a scaffold for various synthetic transformations and biological activities. Research in this area has explored the synthesis of related compounds, revealing methodologies that could potentially apply to or be inspired by the synthesis and reactivity of this specific compound.
One study details the synthesis of benzofuran derivatives via the dehydration of hydroxyisopropyl derivatives, which is a method that could potentially be adapted for the synthesis of this compound. The reactivity of such compounds under different conditions, such as catalytic hydrogenation, provides insight into how modifications of the benzofuran core can lead to diverse chemical entities with varied functionalities (Fukui, Nakayama, & Tanaka, 1969).
Structural and Chemical Analysis
Structural analyses of closely related compounds have shed light on the stereochemical and electronic properties that might influence the reactivity and potential applications of this compound. For example, the study of lactonization products of structurally similar compounds reveals intricate details about favored pathways, which can be crucial for understanding the chemical behavior and potential synthetic utility of the target compound (Evans, Fronczek, & Gandour, 1995).
Potential Biological Activities
While direct studies on this compound are not available, research on similar benzofuran derivatives highlights the potential for biological activity. Compounds with the benzofuran core have been explored for various biological activities, including antimicrobial and antineoplastic effects. For instance, cassane-type furanoditerpenoids isolated from natural sources, which share a resemblance to the benzofuran motif, have shown activity against several bacterial and fungal strains, suggesting that structurally related compounds could also possess significant biological properties (Ragasa, Hofilena, & Rideout, 2002).
Properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-6-12(19)9-15-17(10)18(20)16(23-15)8-11-7-13(21-2)4-5-14(11)22-3/h4-9,19H,1-3H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAVRUWYTHFJBX-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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